4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine
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Overview
Description
4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine is a fluorinated heterocyclic compound. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine typically involves multi-step reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized with a triazine precursor under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazines: Similar in structure but may lack the fluorine atoms, resulting in different chemical and biological properties.
Fluorinated Triazoles: Share the fluorine atoms but differ in the arrangement of the triazine ring.
Trifluoromethyl-Substituted Triazines: Have similar substituents but may vary in the position and number of fluorine atoms
Uniqueness
The uniqueness of 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine lies in its specific arrangement of fluorine atoms and the triazine ring, which imparts distinct chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H10F7N3O |
---|---|
Molecular Weight |
393.26 g/mol |
IUPAC Name |
[2,2-bis(trifluoromethyl)-3H-pyrido[1,2-b][1,2,4]triazin-4-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H10F7N3O/c17-11-6-2-1-5-10(11)13(27)26-9-14(15(18,19)20,16(21,22)23)24-12-7-3-4-8-25(12)26/h1-8H,9H2 |
InChI Key |
CIYNPTCEWADRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C2C=CC=CN2N1C(=O)C3=CC=CC=C3F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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